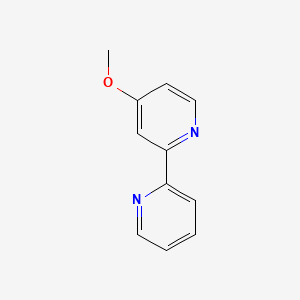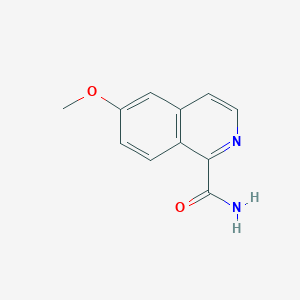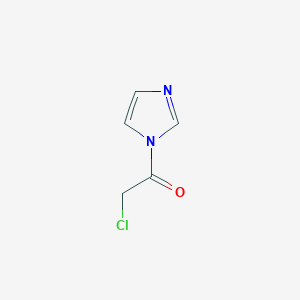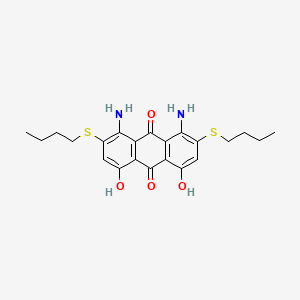
1,8-Diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes amino groups, butylthio groups, and dihydroxyanthracene-dione
Méthodes De Préparation
The synthesis of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of amino groups: Amination reactions can be used to introduce amino groups at the 1 and 8 positions.
Addition of butylthio groups: Thiolation reactions can be employed to add butylthio groups at the 2 and 7 positions.
Hydroxylation: Hydroxylation reactions can be used to introduce hydroxyl groups at the 4 and 5 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Des Réactions Chimiques
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with other molecules to form larger structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The amino and butylthio groups may facilitate binding to specific enzymes or receptors, while the dihydroxyanthracene-dione core may participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Comparaison Avec Des Composés Similaires
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Diaminoanthracene-9,10-dione: Lacks the butylthio and hydroxyl groups, which may affect its reactivity and applications.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino and hydroxyl groups, which may influence its chemical properties and uses.
4,5-Dihydroxyanthracene-9,10-dione: Lacks the amino and butylthio groups, which may alter its biological activity and industrial applications.
The presence of amino, butylthio, and hydroxyl groups in 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione makes it unique and versatile for various applications.
Propriétés
Numéro CAS |
88605-77-0 |
|---|---|
Formule moléculaire |
C22H26N2O4S2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1,8-diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-5-7-29-13-9-11(25)15-17(19(13)23)22(28)18-16(21(15)27)12(26)10-14(20(18)24)30-8-6-4-2/h9-10,25-26H,3-8,23-24H2,1-2H3 |
Clé InChI |
CJQSKUWAAUJLDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



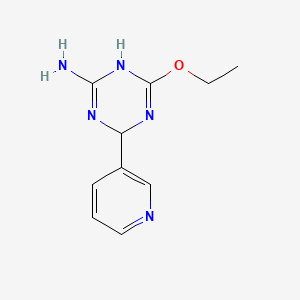
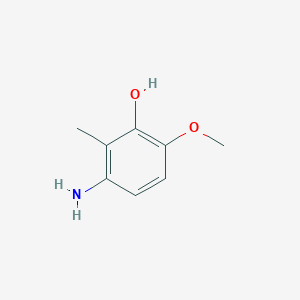
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
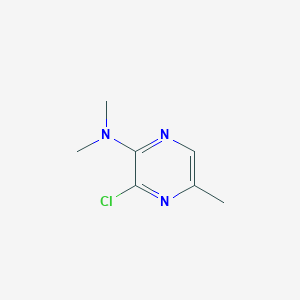

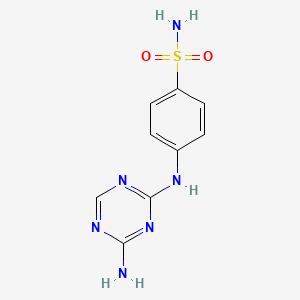

![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
